3-Methylxanthine

Description

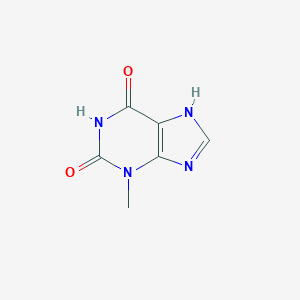

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSNIKWWOQHZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148107 | |

| Record name | 3-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1076-22-8 | |

| Record name | 3-Methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-3-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS6X982OEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | 3-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 3 Methylxanthine

Biotransformation from Precursor Methylxanthines

The primary route of 3-Methylxanthine formation in humans and other mammals is through the biotransformation of precursor dimethylxanthines and trimethylxanthines. hubspot.net This process primarily occurs in the liver and involves specific enzymatic reactions that remove methyl groups from the precursor molecules.

Theophylline (B1681296) (1,3-dimethylxanthine) is a direct precursor to this compound. The conversion is achieved through a single metabolic step: N-demethylation at the N-1 position. nih.govresearchgate.net This reaction cleaves the methyl group from the first nitrogen atom of the purine (B94841) ring, yielding this compound. In bacterial systems, such as Pseudomonas putida CBB5, theophylline is metabolized through a previously unknown N-demethylation pathway that forms both 1-methylxanthine (B19228) and this compound. asm.org

Caffeine (B1668208) (1,3,7-trimethylxanthine) is another major precursor, although its conversion to this compound is indirect. The initial metabolism of caffeine in mammals primarily involves three demethylation pathways, producing paraxanthine (B195701) (~80%), theobromine (B1682246) (~10%), and theophylline (~4%). andreasastier.com Of these, only theophylline can be directly demethylated to form this compound. Therefore, the metabolic route from caffeine to this compound involves a sequential demethylation: first at the N-7 position to form theophylline, followed by demethylation at the N-1 position to yield this compound.

The metabolism of methylxanthines in mammals is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. nih.gov

CYP1A2 is the principal isoform responsible for the metabolism of both caffeine and theophylline. andreasastier.comnih.gov In humans, CYP1A2 mediates the N-3 demethylation of caffeine to paraxanthine, N-1 demethylation to theophylline, and N-7 demethylation to theobromine. nih.govresearchgate.net The formation of this compound is thus dependent on the initial CYP1A2-mediated conversion of caffeine to theophylline.

The subsequent N-1 demethylation of theophylline to this compound is also catalyzed by CYP enzymes. nih.gov While CYP1A2 is the major enzyme for theophylline metabolism, other isoforms can contribute. nih.gov

The table below summarizes the key mammalian enzymatic steps leading to the formation of this compound.

Table 1: Key Enzymes in Mammalian Metabolism of Precursor Methylxanthines to this compound

| Precursor | Intermediate Metabolite | Key Enzyme (CYP Isoform) | Final Product |

|---|---|---|---|

| Caffeine | Theophylline | CYP1A2 | This compound |

| Theophylline | - | CYP1A2 | This compound |

Microbial Biotransformation Pathways

Several microbial species have demonstrated the ability to metabolize methylxanthines and produce this compound. nih.gov This capability has been harnessed for biotechnological applications, using engineered microorganisms for the targeted synthesis of specific methylxanthines. nih.govmedchemexpress.com

Pseudomonas Species : Bacteria from the Pseudomonas genus, such as Pseudomonas putida CBB5, can degrade caffeine and theophylline. nih.govasm.org P. putida CBB5 utilizes a unique pathway to N-demethylate theophylline to both 1-methylxanthine and this compound. asm.orgnih.gov The genes responsible for this N-demethylation in P. putida have been identified as ndmA, ndmB, ndmC, ndmD, and ndmE. mdpi.com The enzyme NdmA, a Rieske non-heme iron monooxygenase, specifically catalyzes the N-1 demethylation of theophylline to this compound, requiring a reductase partner, NdmD, to function. nih.gov

Engineered Escherichia coli : Researchers have successfully engineered E. coli strains by introducing the ndmA and ndmD genes from Pseudomonas putida. nih.govmedchemexpress.comnih.gov These metabolically engineered strains can efficiently convert exogenously supplied theophylline directly into this compound. nih.govresearchgate.netbiocrick.com In one study, an engineered E. coli strain produced 135 mg/L of this compound from a 1 mM theophylline solution. nih.govmedchemexpress.com

Fungi : Certain fungi isolated from Pu-erh tea, including Aspergillus sydowii and Aspergillus tamarii, are capable of degrading theobromine and theophylline to produce this compound. nih.govmdpi.com A. sydowii PT-2 was found to convert theobromine into this compound, accumulating up to 177.12 mg/L in one experiment. nih.gov Aspergillus ustus can also convert theophylline into this compound via N-1 demethylation. researchgate.net

The table below details microorganisms and their enzymatic systems involved in producing this compound.

Table 2: Microbial Biotransformation for this compound Production

| Microorganism | Precursor Substrate | Key Enzymes/Genes | Product(s) |

|---|---|---|---|

| Pseudomonas putida CBB5 | Theophylline | N-demethylases | 1-Methylxanthine, this compound |

| Engineered Escherichia coli | Theophylline | NdmA, NdmD | This compound, 1-Methylxanthine |

| Aspergillus sydowii PT-2 | Theobromine | N-demethylases, Oxidases | This compound, 7-Methylxanthine (B127787), Xanthine (B1682287) |

| Aspergillus tamarii PT-7 | Theobromine, Theophylline | N-demethylases, Oxidases | This compound, 7-Methylxanthine, Xanthine |

| Aspergillus ustus | Theophylline | N-demethylase | This compound |

Catabolism and Degradation Pathways

Once formed, this compound is further metabolized and eventually eliminated from the body. This degradation involves further demethylation and oxidation reactions.

The primary catabolic pathway for this compound involves its conversion to xanthine through the removal of its remaining methyl group at the N-3 position. asm.org

In the bacterium Pseudomonas putida CBB5, this compound is demethylated to xanthine. asm.orgnih.gov This xanthine then enters the general purine degradation pathway, where it is oxidized by xanthine oxidase to form uric acid. asm.org

Studies with fungi such as Aspergillus sydowii and Aspergillus tamarii also confirm this pathway, with the detection of xanthine and uric acid as downstream metabolites following the production of this compound. nih.gov

In addition to demethylation, this compound can also be directly oxidized to 3-methyluric acid. asm.orgnih.gov However, in some bacterial systems, these methyluric acids are not readily metabolized further. asm.orgnih.gov

The table below outlines the catabolic steps of this compound.

Table 3: Catabolism of this compound

| Metabolite | Enzyme/Process | Product |

|---|---|---|

| This compound | N-demethylase | Xanthine |

| This compound | Xanthine-oxidizing enzyme | 3-Methyluric Acid |

| Xanthine | Xanthine Oxidase | Uric Acid |

Table 4: List of Compound Names Mentioned

| Abbreviation | Full Compound Name |

|---|---|

| 1-MX | 1-Methylxanthine |

| 3-MX | This compound |

| 7-MX | 7-Methylxanthine |

| CYP | Cytochrome P450 |

| AMP | Adenosine (B11128) monophosphate |

| ATP | Adenosine triphosphate |

| GMP | Guanosine (B1672433) monophosphate |

| IMP | Inosine monophosphate |

| NAD | Nicotinamide adenine (B156593) dinucleotide |

| XMP | Xanthosine monophosphate |

| SAM | S-adenosylmethionine |

| 13X | Theophylline |

| 3X | This compound |

| 17X | Paraxanthine |

| 37X | Theobromine |

| 1U | 1-Methyluric acid |

| 3U | 3-Methyluric acid |

| 7U | 7-Methyluric acid |

| 13U | 1,3-Dimethyluric acid |

| 17U | 1,7-Dimethyluric acid |

| 37U | 3,7-Dimethyluric acid |

| 137U | 1,3,7-Trimethyluric acid |

| AFMU | 5-acetylamino-formylamino-3-methyluracil |

| NAT-2 | N-acetyltransferase 2 |

Role of Xanthine Oxidoreductase in Purine Catabolism

Xanthine oxidoreductase (XOR) is a crucial enzyme in the catabolism of purines, a process that breaks down purine nucleotides. plu.mxnih.gov This enzyme is widely distributed, found in organisms from bacteria to humans. plu.mx XOR's primary function is to catalyze the final two steps of purine breakdown. plu.mxresearchgate.net It facilitates the sequential hydroxylation of hypoxanthine (B114508) to xanthine, and subsequently, the conversion of xanthine to uric acid. plu.mxresearchgate.net These reactions are the terminal steps in purine degradation in higher primates. nih.gov

The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). researchgate.net In its dehydrogenase form, it uses NAD+ as an electron acceptor, while the oxidase form uses molecular oxygen. researchgate.net The conversion from the dehydrogenase to the oxidase form can occur under various pathophysiological conditions. nih.gov The active site of XOR contains a molybdenum cofactor (Moco), which is essential for its catalytic activity in purine hydroxylation. plu.mxresearchgate.net Electrons extracted during the reaction are transferred through iron-sulfur clusters to a flavin adenine dinucleotide (FAD) cofactor. researchgate.netrcsb.org

While XOR's main role is in purine breakdown, its low substrate specificity allows it to metabolize a variety of other compounds, including methylxanthines. nih.gov This broad activity means it can have a degradative function towards substances like theophylline and its metabolites. nih.gov

Metabolic Interconnections with Other Purine Derivatives

The metabolism of this compound is deeply interconnected with a network of other purine derivatives, including caffeine, theophylline, and theobromine. frontiersin.org Xanthine itself is a central convergence point in purine base metabolism, serving as a precursor to uric acid and a key intermediate in the synthesis of other purine compounds. nih.govnih.gov Methylxanthines are derivatives of xanthine produced through methylation. nih.gov

In humans, this compound is a metabolite of theophylline and caffeine. researchgate.net After oral intake of theophylline, approximately 36% is excreted in the urine as this compound. chemicalbook.com Gut microbiota are also known to play a role in the metabolism of caffeine into related methylxanthines. nih.gov

In plants, the metabolic pathways are complex and can involve interconversions between various xanthine alkaloids. frontiersin.org For example, feeding theophylline to tea plant roots can lead to the production of this compound, which can then potentially be converted to theobromine and subsequently to caffeine. frontiersin.org This suggests a dynamic metabolic grid where different methylxanthines can be synthesized from one another. frontiersin.org Certain enzymes in plants, like tea caffeine synthase (TCS), exhibit broad substrate specificity and can catalyze the methylation of various precursors, including this compound, to form theophylline. royalsocietypublishing.org

Engineered microbial systems have further highlighted these interconnections. For example, E. coli strains engineered with specific N-demethylase genes can be used to produce theobromine from caffeine or 7-methylxanthine from theobromine. researchgate.net These biocatalytic processes demonstrate the close metabolic relationships between these compounds, often separated by just one or two enzymatic steps. nih.gov

Data Tables

Table 1: Microbial and Enzymatic Conversion to this compound

| Substrate | Organism/Enzyme System | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Theophylline | Metabolically engineered E. coli (with ndmA and ndmD genes) | This compound (major), 1-Methylxanthine (minor) | Achieved a yield of 135 mg/L of 3-MX from 1 mM theophylline. | nih.gov |

| Theophylline | Engineered E. coli (with ndmA and ndmD enzymes) | This compound | Achieved a final yield of 22.96 ± 0.81 mM. | nih.gov |

| Theobromine | Aspergillus sydowii PT-2 | This compound | 3-MX accumulation increased with the degradation of theobromine. | chemicalbook.com |

Table 2: Key Enzymes in Methylxanthine Metabolism

| Enzyme | Gene(s) | Organism Source | Function | Reference(s) |

|---|---|---|---|---|

| N-demethylase A | ndmA | Pseudomonas putida CBB5 | Catalyzes N-1 demethylation of theophylline to 3-MX and caffeine to theobromine. | nih.govnih.gov |

| N-demethylase B | ndmB | Pseudomonas putida CBB5 | Specific N-demethylase acting at the N-3 position. | nih.gov |

| N-demethylase C | ndmC | Pseudomonas putida CBB5 | Responsible for specific removal of the methyl group at the N-7 position. | nih.gov |

| NADH-dependent reductase | ndmD | Pseudomonas putida CBB5 | Transfers electrons, supporting the catalytic efficiency of N-demethylases. | nih.gov |

| Xanthine Oxidoreductase (XOR) | - | Various (including humans) | Catalyzes the conversion of hypoxanthine to xanthine and xanthine to uric acid. | plu.mxresearchgate.net |

Molecular Mechanisms of Action and Cellular Signaling

Adenosine (B11128) Receptor Antagonism

A principal mechanism underlying the pharmacological effects of 3-Methylxanthine is its action as an antagonist at adenosine receptors. mdpi.comnih.gov Adenosine is a ubiquitous neuromodulator that, upon binding to its receptors, typically produces inhibitory effects on neuronal activity. By blocking these receptors, methylxanthines like 3-MX can reduce the inhibitory influence of adenosine, leading to enhanced nerve signal transmission and increased central nervous system activity. mdpi.comnih.gov This antagonism is considered a key contributor to the compound's ability to stimulate the central nervous system. mdpi.comnih.gov Generally, methylxanthines are capable of inhibiting all four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃). nih.gov

The affinity of this compound for different adenosine receptor subtypes varies, and it is generally considered a non-selective antagonist with micromolar affinity. nih.gov Simple alkylxanthines, including 3-MX, demonstrate this broad affinity for human A₁, A₂A, A₂B, and A₃ receptor subtypes. nih.gov However, their potency can differ relative to other well-known methylxanthines. For instance, research on rat brain preparations has shown that this compound is less potent than caffeine (B1668208) at A₁-adenosine receptors. The affinity of these simple xanthines is notably weaker at the rat A₃ adenosine receptor, with Kᵢ values in the range of 100 µM or higher. nih.gov

The table below provides a comparative overview of the potency of various methylxanthines at different adenosine receptors, illustrating the relative position of 3-propylxanthine, a structurally related compound.

Table 1: Comparative Affinity of Xanthine (B1682287) Derivatives at Human Adenosine Receptors (Kᵢ, nM)

| Compound | A₁ | A₂A | A₂B | A₃ |

|---|---|---|---|---|

| 1-Propylxanthine | 2,600 | 11,000 | 360 | 2,600 |

| 3-Propylxanthine | >100,000 | >100,000 | 4,730 | >100,000 |

| Theophylline (B1681296) | 12,000 | 2,500 | 13,000 | 6,700 |

| Caffeine | 21,000 | 4,300 | 25,000 | 59,000 |

Data sourced from a review on xanthine derivatives, highlighting the lower potency of 3-substituted xanthines compared to 1-substituted ones. nih.gov

The adenosinergic system, which this compound modulates, is known to have significant interactions with the brain's dopamine (B1211576) system. Recent research has uncovered a more direct link between 3-MX and dopamine signaling. A multiomic analysis identified a positive correlation between this compound and Dopamine Receptor D1 (DRD1). nih.gov This finding suggests that 3-MX may exert some of its biological effects through a DRD1-dependent pathway. nih.gov This interaction is significant, as dopamine is a key neurotransmitter involved in reward, motivation, and motor control. frontiersin.org The activation of dopamine receptors leads to the formation of second messengers and the modulation of specific signaling pathways, such as the extracellular-signal regulated kinases (ERK) pathway, which is crucial for synaptic plasticity. frontiersin.org

Phosphodiesterase Inhibition

In addition to adenosine receptor antagonism, this compound functions as a non-selective competitive inhibitor of phosphodiesterase (PDE) enzymes. nih.govnih.gov PDEs are responsible for the degradation of intracellular second messengers, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). litfl.comnih.gov By inhibiting these enzymes, methylxanthines prevent the breakdown of cAMP and cGMP, leading to their accumulation within the cell. nih.gov This increase in cyclic nucleotide levels can trigger a variety of physiological responses, including smooth muscle relaxation. litfl.com However, this mechanism of action for methylxanthines typically requires concentrations in the millimolar (mM) range, which may be higher than those achieved at normal physiological doses. nih.gov

This compound has been identified as an inhibitor of cyclic guanosine monophosphate (cGMP) phosphodiesterase. One study reported an IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity—of 920 μM for 3-MX on cGMP-PDE in guinea-pig isolated trachealis muscle. This demonstrates its capacity to directly interfere with the degradation of cGMP.

Through the non-competitive inhibition of PDE enzymes, this compound can lead to an increase in the intracellular levels of both cAMP and cGMP. nih.gov This elevation of cyclic nucleotides is a cornerstone of methylxanthine activity. litfl.com Supporting this, a Gene Set Enrichment Analysis (GSEA) in one study revealed a significant enrichment in the cAMP signaling pathway associated with the effects of this compound. nih.gov

The interplay between these two cyclic nucleotides is complex. An increase in cGMP can, in turn, modulate local cAMP concentrations through its effects on cGMP-regulated phosphodiesterases. nih.gov Specifically, cGMP stimulates the cAMP-degrading activity of PDE2 while inhibiting the cAMP-degrading activity of PDE3. nih.gov This dual action means that cGMP can exert opposing effects on local cAMP levels in different subcellular compartments, depending on the local activity of these specific PDEs. nih.gov

Interaction with Other Molecular Targets

Beyond its effects on calcium signaling, this compound interacts with several other important molecular targets, leading to a range of cellular responses.

This compound has been identified as an inhibitor of Poly(ADP-ribose)polymerase-1 (PARP-1), a nuclear enzyme that plays a critical role in DNA repair and the cellular response to DNA damage. ixcela.com Overactivation of PARP-1 can lead to the depletion of cellular energy stores (NAD⁺ and ATP) and is implicated in the pathophysiology of inflammatory diseases. ixcela.comnih.gov

In a study comparing various methylxanthines, this compound demonstrated significant PARP-1 inhibiting activity. ixcela.com Its inhibitory effect was found to be more potent than that of the dimethylxanthines theophylline and theobromine (B1682246). ixcela.com The trimethylxanthine caffeine, by contrast, exhibited only weak inhibition of the enzyme. ixcela.com This suggests that the specific pattern of methylation on the xanthine core is a key determinant of PARP-1 inhibitory potency.

| Compound | Relative PARP-1 Inhibition Strength |

|---|---|

| This compound | Stronger |

| 1-Methylxanthine (B19228) | Stronger |

| 1,7-Dimethylxanthine (Paraxanthine) | Significant |

| Theophylline (1,3-Dimethylxanthine) | Weaker |

| Theobromine (3,7-Dimethylxanthine) | Weaker |

| Caffeine (1,3,7-Trimethylxanthine) | Very Weak |

Research has identified methylxanthine derivatives as competitive inhibitors of family 18 chitinases. dundee.ac.uknih.gov These enzymes are involved in the pathogenesis of various organisms and are also overexpressed in conditions like asthma. dundee.ac.uknih.gov Studies have demonstrated that methylxanthines such as theophylline, caffeine, and pentoxifylline (B538998) act as competitive inhibitors against fungal family 18 chitinases and are also active against human chitinases. dundee.ac.uknih.gov

The mechanism of inhibition involves the methylxanthine molecule binding to the active site of the chitinase (B1577495), mimicking the binding of the natural substrate. dundee.ac.uk Among the tested derivatives, pentoxifylline was found to be the most potent inhibitor of a fungal family 18 chitinase, with a reported inhibition constant (Ki) of 37 µM. dundee.ac.ukresearchgate.net Given that this compound is a primary metabolite of theophylline, it is plausible that it also possesses chitinase inhibitory properties. However, specific studies quantifying the inhibitory constant (Ki or IC50) of this compound against chitinases were not identified in the reviewed literature.

Theophylline, a metabolic precursor to this compound, has been shown to possess anti-inflammatory effects through the activation of histone deacetylases (HDACs), particularly HDAC2. researchgate.netnih.govpharmgkb.org HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and the suppression of gene transcription, including that of inflammatory genes. researchgate.netnih.gov

The mechanism of HDAC activation by theophylline is distinct from other actions like phosphodiesterase inhibition. pharmgkb.org It appears to be a direct stimulatory effect on HDAC enzymatic activity, which is particularly effective in reversing the reduction of HDAC activity caused by oxidative stress. researchgate.netnih.gov This action enhances the ability of corticosteroids to suppress inflammatory gene expression. pharmgkb.orgpnas.org For instance, theophylline has been shown to increase the activity of immunoprecipitated HDAC1, HDAC2, and HDAC3 in nuclear extracts. nih.gov While these findings for theophylline suggest a potential mechanism for its metabolites, direct experimental evidence demonstrating the activation of histone deacetylases by this compound specifically is not yet available.

Physiological and Pathophysiological Implications of 3 Methylxanthine

Neurological and Central Nervous System Effects

Methylxanthines are well-documented for their effects on the central nervous system (CNS). nih.gov These compounds generally act as antagonists of adenosine (B11128) receptors, which contributes to their stimulant properties. nih.govcaringsunshine.com

Methylxanthines as a class are known CNS stimulants that can enhance alertness, concentration, and reaction time while reducing fatigue. caringsunshine.comwikipedia.org The primary mechanism for this is the blockade of adenosine receptors in the brain, which are responsible for signaling mental fatigue. nih.govnih.gov By antagonizing these receptors, methylxanthines increase neuronal activity and the release of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576). caringsunshine.com

The potency of these effects varies among different methylxanthines. nih.gov For instance, theobromine (B1682246), a primary dietary precursor to 3-Methylxanthine, exhibits significantly less CNS activity compared to caffeine (B1668208) and theophylline (B1681296). nih.govnih.gov Research has also indicated that while some caffeine metabolites, such as 1-methylxanthine (B19228), can augment neuronal excitability by activating ryanodine (B192298) receptor (RyR) channels, this compound does not share this mechanism of action. nih.gov This suggests that the direct psychostimulatory effects of this compound on alertness and attention may be less pronounced than those of other related compounds.

While generally considered safe at concentrations achieved through diet, high doses of methylxanthines can lead to toxic effects, including overstimulation of the central nervous system. oup.com Under certain pathological conditions, such as hypoxia, high concentrations of adenosine can become neurotoxic, an effect that can be reversed by adenosine receptor blockade with methylxanthines like theophylline. uab.edu

Specific research into this compound has revealed context-dependent cytotoxic effects. In a study on a mouse model of ovarian cancer, this compound was found to synergistically enhance cisplatin-induced apoptosis (programmed cell death) in cancer cells. nih.gov This effect was mediated through the dopamine receptor D1 and involved decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This indicates a targeted cytotoxic potential rather than general neurotoxicity.

Metabolic Regulation and Energy Expenditure

Methylxanthines are recognized for their ability to influence metabolic processes, including lipid metabolism and energy balance. mdpi.comnih.gov

Methylxanthines as a chemical class are known to mediate changes in lipid homeostasis and can stimulate lipolysis. mdpi.comcapes.gov.br Research on neuroblastoma cells has shown that various methylxanthines can alter the cellular lipid profile, which is significant in the context of neurodegenerative diseases where lipid alterations are a key feature. nih.gov

Specific metabolomic studies have linked this compound to metabolic disturbances. In an analysis of patients with type 2 diabetes and sarcopenia (loss of muscle mass and function), high levels of this compound were one of the metabolites identified. mdpi.com This condition is associated with significant alterations in lipid metabolism, including myosteatosis, which is the accumulation of fat within skeletal muscle. mdpi.com

Renal Physiology and Purine (B94841) Homeostasis

Methylxanthines exert notable effects on the kidneys, including influencing diuresis and the handling of purine metabolites. nih.govresearchgate.netnih.gov Their impact on purine homeostasis is particularly relevant in conditions characterized by the crystallization of purine compounds in the urinary tract.

Xanthinuria is a rare hereditary disorder caused by a deficiency in the enzyme xanthine (B1682287) oxidase, leading to the accumulation and excretion of xanthine. nih.govbiorxiv.org This can result in the formation of xanthine crystals and kidney stones (urolithiasis). nih.gov

In vitro studies have demonstrated that this compound is a significant inhibitor of xanthine crystallization. biocrick.comnih.gov In experiments using a kinetic turbidimetric system with synthetic urine, 3-MX was one of only three methylxanthines out of ten tested compounds that effectively inhibited the formation of xanthine crystals at a concentration of 20 mg/L. biocrick.comnih.govnih.gov The other effective inhibitors were 7-methylxanthine (B127787) (7-MX) and 1-methylxanthine (1-MX). nih.gov It was noted that mixtures of these inhibitors produced an additive, rather than synergistic, effect. nih.govnih.gov

As this compound and 7-methylxanthine are major metabolites of theobromine (accounting for 21.5% and 36% of its urinary excretion, respectively), the consumption of theobromine-rich foods could potentially offer protection against the development of renal calculi in patients with xanthinuria. biocrick.comnih.govnih.gov

Table 1: Effect of Various Compounds on Xanthine Crystallization in Synthetic Urine This table summarizes the findings from in vitro studies assessing the ability of different methylxanthines and related compounds to inhibit the crystallization of xanthine.

| Compound | Maximum Concentration Tested (mg/L) | Effect on Xanthine Crystallization | Citation |

| This compound (3-MX) | 20 | Significant Inhibition | biocrick.comnih.govnih.gov |

| 7-Methylxanthine (7-MX) | 40 | Significant Inhibition | biocrick.comnih.govnih.gov |

| 1-Methylxanthine (1-MX) | 40 | Significant Inhibition | biocrick.comnih.govnih.gov |

| Theobromine (TB) | 40 | No Significant Effect | nih.govbiorxiv.org |

| Theophylline | 40 | No Significant Effect | nih.govbiorxiv.org |

| Paraxanthine (B195701) | 40 | No Significant Effect | nih.govbiorxiv.org |

| Caffeine | 40 | No Significant Effect | nih.govbiorxiv.org |

| 1-Methyluric Acid | 45 | No Significant Effect | nih.govbiorxiv.org |

| 1,3-Dimethyluric Acid | 80 | No Significant Effect | nih.govbiorxiv.org |

| Hypoxanthine (B114508) | 200 | No Significant Effect | nih.govbiorxiv.org |

Cellular Proliferation and Apoptosis Pathways

The compound this compound, a metabolite of theophylline, has been a subject of research regarding its influence on fundamental cellular processes such as proliferation and programmed cell death (apoptosis). nih.gov Studies indicate that methylxanthines can impact molecular targets involved in cell cycle regulation and DNA repair. nih.gov

Research has highlighted the potential of this compound to act as a synergistic agent when combined with conventional chemotherapies. nih.gov It has been shown to significantly enhance the efficacy of platinum-based drugs like cisplatin (B142131). nih.govasm.org In studies on ovarian cancer models, the combination of this compound and cisplatin led to a substantial improvement in the anticancer effects of cisplatin. nih.gov This enhancement is attributed to the promotion of cisplatin-induced apoptosis, both in laboratory cell cultures (in vitro) and in living organisms (in vivo). nih.govasm.org The synergistic actions of methylxanthines are thought to occur primarily through the disruption of cell cycle checkpoints, which compromises the ability of cancer cells to repair damaged DNA. nih.gov Other methylxanthine fractions have also demonstrated synergistic effects with chemotherapeutic agents like doxorubicin. researchgate.net

Methylxanthines as a class are known to affect molecular pathways involved in DNA repair and the regulation of the cell cycle. nih.gov Their synergistic activity with chemotherapy is often linked to their ability to cause an arrest or abrogation of cell cycle checkpoints, particularly the G2/M checkpoint. nih.gov This interference with the cell's quality control mechanisms can potentiate the effects of DNA-damaging agents. While caffeine, a related methylxanthine, has been shown to inhibit the DNA damage response (DDR) and delay DNA repair, it also has a concentration-dependent effect on cell proliferation and can protect against apoptosis under certain conditions. nih.gov This highlights the complex role these compounds play in modulating the cellular response to DNA damage.

This compound has emerged as a compound of interest in oncology research, particularly in the context of ovarian cancer. nih.gov In mouse models of the disease, the gut-derived metabolite this compound was found to enhance the apoptosis-inducing effects of cisplatin. nih.govnih.gov This effect was observed in both immunocompetent and immunocompromised mouse models, suggesting that this compound may exert a direct antitumor effect on cancer cells. nih.gov Cell viability assays confirmed that this compound sensitized ovarian cancer cell lines (ID8 and SKOV3) to the growth-inhibiting effects of cisplatin. nih.gov These findings underscore the potential translational significance of this compound as an adjuvant to improve treatment outcomes for ovarian cancer patients. nih.govnih.gov

Table 1: Research Findings on this compound in Ovarian Cancer (OC) Models

| Model/System | Agent(s) Used | Key Finding | Reference |

|---|---|---|---|

| OC-bearing mice | Cisplatin + Antibiotics (leading to increased this compound) | Substantial improvement in the anticancer efficacy of cisplatin. | nih.govnih.gov |

| OC-bearing mice (immunocompetent & immunocompromised) | This compound + Cisplatin | Improved therapeutic efficacy of cisplatin. | nih.gov |

| Ovarian Cancer cell lines (ID8, SKOV3) | This compound + Cisplatin | Sensitized cancer cells to the growth-inhibitory effects of cisplatin. | nih.gov |

The B-cell lymphoma 2 (Bcl-2) family of proteins are primary regulators of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govyoutube.com This pathway is crucial for removing damaged or unwanted cells, and its dysregulation is a hallmark of many cancers. nih.gov Anti-apoptotic proteins like Bcl-2 itself prevent cell death by preserving mitochondrial integrity. nih.govnih.gov Research has explicitly linked the action of this compound to this pathway. In ovarian cancer studies, the first evidence was presented that this compound, in combination with cisplatin, induces apoptosis through a Bcl-2-dependent mechanism. nih.gov The mechanism by which this compound enhances apoptosis was further elucidated to involve a dopamine receptor D1-dependent pathway. nih.govnih.gov

Bronchodilatory Effects

This compound, a primary metabolite of theophylline, contributes to the pharmacological effects observed after the administration of its parent compound. nih.govchemicalbook.com The class of drugs known as methylxanthines, which includes theophylline, has long been utilized in the management of obstructive airway diseases due to their ability to relax bronchial smooth muscle. nih.govnih.govfrontiersin.org The bronchodilatory action of these compounds is complex and involves multiple molecular mechanisms.

Research has identified two primary pathways through which methylxanthines are believed to exert their effects on the airways. The first is the non-selective inhibition of phosphodiesterase (PDE) enzymes. nih.govnih.govjumedicine.com This inhibition leads to an increase in the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The accumulation of cAMP in airway smooth muscle cells results in their relaxation, leading to bronchodilation. nih.govyoutube.comyoutube.com

The second major mechanism is the antagonism of adenosine receptors, specifically the A1, A2A, and A2B subtypes. nih.govnih.govnih.govresearchgate.net Adenosine can cause bronchoconstriction in sensitive individuals, and by blocking its receptors, methylxanthines can prevent this effect and promote airway relaxation. jumedicine.com While theophylline is a well-known bronchodilator, studies have shown that its metabolite, this compound, is also active. nih.govnih.gov Research on guinea pig tracheal muscle demonstrated that this compound produces the same maximal relaxation as theophylline, indicating it possesses significant bronchodilatory activity. chemicalbook.com

| Mechanism of Action | Description | Key Molecules Involved |

|---|---|---|

| Phosphodiesterase (PDE) Inhibition | Inhibits PDE enzymes, preventing the breakdown of cAMP and cGMP. Increased cAMP levels in airway smooth muscle cells lead to relaxation and bronchodilation. nih.govnih.govjumedicine.com | PDE3, PDE4, cyclic AMP (cAMP), cyclic GMP (cGMP) |

| Adenosine Receptor Antagonism | Blocks adenosine receptors (A1, A2A, A2B), preventing adenosine-induced bronchoconstriction and promoting smooth muscle relaxation. nih.govnih.govresearchgate.net | Adenosine, Adenosine Receptors (A1, A2A, A2B) |

| Histone Deacetylase (HDAC) Activation | This mechanism is more closely linked to anti-inflammatory effects but may contribute to overall therapeutic benefit in airway diseases. nih.govnih.gov | HDAC2 |

Anti-inflammatory Properties

Beyond their role as bronchodilators, methylxanthines, including theophylline and by extension its metabolites like this compound, possess significant anti-inflammatory properties that are crucial to their therapeutic effects in chronic inflammatory airway diseases such as asthma and COPD. nih.govfrontiersin.orgresearchgate.netnih.gov These effects are observed even at lower concentrations than those required for significant bronchodilation. nih.gov

The anti-inflammatory actions of methylxanthines are multifactorial. researchgate.net At higher concentrations, the inhibition of PDE enzymes and subsequent increase in cAMP can suppress the activity of various inflammatory cells. researchgate.net However, at lower, more clinically relevant concentrations, a key mechanism is the activation of histone deacetylase-2 (HDAC2). nih.govnih.gov Oxidative stress, a feature of inflammatory airway diseases, can impair HDAC2 activity, leading to increased expression of inflammatory genes. Theophylline can reverse this impairment, thereby reducing inflammation. nih.govnih.gov

Recent research has uncovered a novel anti-inflammatory mechanism for methylxanthine derivatives. nih.gov Studies have shown that compounds like caffeine, theophylline, and pentoxifylline (B538998) can act as competitive inhibitors of chitinase (B1577495) 3-like 1 (CHI3L1). nih.govsemanticscholar.org CHI3L1 is a protein implicated in the pathogenesis of several inflammatory conditions, including asthma and inflammatory bowel disease (IBD). nih.gov By inhibiting CHI3L1, these methylxanthines may suppress the associated inflammatory signaling pathways. nih.gov This inhibition represents a promising area of investigation for the therapeutic application of methylxanthine derivatives in a range of inflammatory disorders. semanticscholar.org

| Proposed Mechanism | Details | Primary Target |

|---|---|---|

| Histone Deacetylase (HDAC) Activation | At low concentrations, activates HDAC2, which suppresses the expression of inflammatory genes that are activated by oxidative stress. nih.govnih.gov | HDAC2 |

| Phosphodiesterase (PDE) Inhibition | At higher concentrations, inhibits PDE4, increasing cAMP levels which in turn suppresses inflammatory cells like eosinophils, neutrophils, and T-lymphocytes. nih.govresearchgate.net | PDE4 |

| Adenosine Receptor Antagonism | Blocks adenosine receptors, which can modulate inflammatory responses. nih.govresearchgate.net | Adenosine Receptors |

| Chitinase 3-like 1 (CHI3L1) Inhibition | Competitively inhibits the active site of CHI3L1, a protein involved in the pathogenesis of IBD and asthma. nih.govsemanticscholar.org | CHI3L1 |

Modulation of Circadian Rhythms

The influence of methylxanthines on the central nervous system is well-known, and emerging research indicates that these compounds can also modulate the fundamental cellular process of the circadian clock. nih.govresearchgate.net The circadian clock is an internal timekeeping system that regulates a wide array of physiological processes over a roughly 24-hour cycle. nih.gov

Studies using the model organism Neurospora crassa have demonstrated that methylxanthines, including caffeine and theophylline, cause a significant, concentration-dependent lengthening of the circadian period. nih.govasm.org It was initially hypothesized that this effect was due to the known ability of methylxanthines to inhibit phosphodiesterases (PDEs), leading to increased cAMP levels, a key signaling molecule. nih.govasm.org

However, further investigation revealed that the period-lengthening effect of methylxanthines persists even when PDE activity is genetically or chemically inhibited. nih.govresearchgate.net Furthermore, the effect remains in mutant strains of Neurospora that lack key components of the cAMP signaling pathway, such as adenylate cyclase and protein kinase A (PKA). nih.govresearchgate.net These findings strongly suggest that methylxanthines modulate the circadian clock through a mechanism that is independent of the canonical PDE-cAMP-PKA signaling axis. nih.govasm.org While the precise molecular targets responsible for this chronobiological activity remain elusive, these results highlight a significant and distinct pharmacological action of methylxanthines on the core clock machinery. nih.govresearchgate.net

| Finding | Experimental Evidence (from Neurospora crassa studies) | Conclusion |

|---|---|---|

| Period Lengthening | Treatment with methylxanthines (caffeine, theophylline) led to a significant, dose-dependent increase in the length of the circadian period. nih.govasm.org | Methylxanthines are potent modulators of the circadian clock. |

| Independence from PDE Inhibition | The period-lengthening effect was still observed when PDE activity was blocked using genetic knockouts (acon-2 mutant) or chemical inhibitors (3-isobutyl-1-methylxanthine). nih.govresearchgate.net | The circadian effect is not mediated by phosphodiesterase inhibition. |

| Independence from cAMP-PKA Pathway | Mutants for adenylate cyclase (cr-1) and protein kinase A (Δpkac-1) still exhibited period lengthening in response to methylxanthines. nih.govresearchgate.net | The mechanism is independent of the canonical cAMP-PKA signaling pathway. |

Advanced Research Methodologies and Analytical Techniques for 3 Methylxanthine

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-Methylxanthine from complex mixtures prior to its detection and quantification. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of methylxanthines, including this compound. nih.gov The method's adaptability allows for its application in diverse sample types, from biological fluids to food products. researchgate.net The separation is typically achieved using reversed-phase columns, most commonly C18 columns, which separate compounds based on their hydrophobicity. researchgate.net

However, xanthines are polar compounds, which can make them challenging to retain and separate using traditional reversed-phase methods. sielc.com To overcome this, specialized columns and mobile phase compositions are employed. For instance, SHARC 1 columns, which operate based on Specific Hydrogen-bond Adsorption Resolution, have been shown to effectively separate a mixture of xanthines, including this compound. sielc.com The retention time in this method correlates with the number of hydrogens available for interaction. sielc.com Mobile phases often consist of aqueous solutions mixed with organic modifiers like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or acetic acid to improve peak shape and resolution. researchgate.netsielc.com HPLC systems are frequently coupled with Diode Array Detectors (DAD) or UV detectors for quantification. nih.gov

Interactive Table: HPLC Methods for Methylxanthine Analysis

| Compound(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Caffeine (B1668208), this compound, 1-Methylxanthine (B19228), Xanthine (B1682287) | SHARC 1, 3.2x100 mm, 5 µm | Acetonitrile/Methanol with Ammonium Formate & Formic Acid | UV, 270 nm | sielc.com |

| Theobromine (B1682246), Theophylline (B1681296), Caffeine | LiChroCART 250-4 Purospher STAR, RP-18 (250 mm × 4 mm × 5 μm) | Gradient elution with water and methanol | DAD | nih.gov |

| Theobromine, Theophylline, Caffeine | Not Specified | 90% Water : 10% Acetonitrile (Isocratic) | UV | researchgate.net |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve faster separations, higher resolution, and increased sensitivity. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes a highly powerful tool for analyzing compounds like this compound, even at trace levels. nih.gov

This technique has been successfully applied in metabolomic studies to analyze caffeine metabolites and other related compounds in various biological and food matrices. nih.govmdpi.com For instance, a UHPLC-MS method was developed for the rapid determination of methylxanthines in tea, achieving baseline separation in under 30 seconds. nih.gov The high throughput of UHPLC-MS/MS, allowing for the analysis of over 100 samples per hour, makes it suitable for large-scale studies. nih.gov The validation of such methods typically assesses parameters including accuracy, precision, linearity, and stability to ensure reliable and reproducible results. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of volatile and thermally stable compounds. While less common for polar molecules like methylxanthines without derivatization, it has been listed as a method for their determination in various samples. researchgate.net For analysis by GC-MS, non-volatile compounds like this compound typically require a derivatization step to increase their volatility and thermal stability. The NIST (National Institute of Standards and Technology) spectral library contains GC-MS data for this compound, indicating its use in identification. nih.gov The mass spectrometer fragments the eluted compounds into characteristic ions, which are used for identification and quantification.

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing critical information on its molecular weight and structure. It is almost always coupled with a chromatographic separation technique to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. chromatographyonline.com This approach is highly advantageous as it provides structural information, allowing for the unequivocal identification of compounds, a feature not available with standard UV detectors. researchgate.net LC-MS has been applied for the analysis of methylxanthines in human biofluids and plant samples. nih.govchromatographyonline.com The technique is valued for its enhanced selectivity compared to spectrophotometric detection, as it is less prone to interference from endogenous compounds in the sample matrix. chromatographyonline.com

Tandem Mass Spectrometry (MS-MS)

Tandem Mass Spectrometry (MS/MS) significantly enhances the specificity of detection by performing multiple stages of mass analysis. In an LC-MS/MS experiment, a precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass analyzer. jmb.or.kr This process provides a unique fragmentation pattern that serves as a structural fingerprint for the compound. acs.org

MS/MS is particularly crucial for distinguishing between isomers—compounds with the same molecular weight but different structures. For example, theobromine and theophylline are isomers, both having the same molar mass, which makes them difficult to differentiate with a single stage of mass spectrometry. acs.org However, their distinct fragmentation patterns in an MS/MS experiment allow for their unambiguous identification and quantification. acs.org LC-MS/MS methods have been developed for the simultaneous measurement of multiple methylxanthines and related purine (B94841) alkaloids in human plasma. chromatographyonline.comnih.gov Data-dependent MS/MS experiments, where the instrument automatically triggers fragmentation analysis on detected peaks, are often used in metabolomic profiling to identify both known and unknown compounds. jmb.or.kr Public databases like the Human Metabolome Database (HMDB) contain experimental LC-MS/MS spectral data for this compound, which can be used as a reference for identification.

Interactive Table: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Technique | Reference |

|---|---|---|---|---|

| This compound | 167.1 [M+H]⁺ | 110, 82, 55 | LC-MS/MS | researchgate.net |

| Caffeine | 195.11 | 138.01 | LC-MS/MS | nih.gov |

| Theobromine | 181.164 | Not Specified | UHPLC-MS | nih.gov |

Sample Preparation Strategies for Biological Matrices

Extracting this compound from complex biological samples like plasma and urine is a critical step to remove interfering endogenous substances and concentrate the analyte before instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of this compound and other methylxanthines from biological fluids such as urine and plasma. nih.govresearchgate.net The method typically utilizes reversed-phase (RP) cartridges, most commonly C18 (octadecylsilane), which retain hydrophobic compounds from an aqueous sample. spectroscopyonline.comnih.gov

A general SPE protocol for extracting methylxanthines from urine or plasma involves several key steps. First, the C18 cartridge is conditioned, usually with methanol followed by water, to activate the stationary phase. spectroscopyonline.com The biological sample, often diluted or acidified, is then loaded onto the cartridge. nih.govuw.edu.pl Interferences are removed with a wash step, and finally, the retained analytes, including this compound, are eluted with an organic solvent or a mixture of solvents, such as methanol or methanol/acetonitrile. spectroscopyonline.comresearchgate.net This eluate can then be evaporated to dryness and reconstituted in a smaller volume of the mobile phase for HPLC or LC-MS analysis. spectroscopyonline.comnih.gov

SPE methods have demonstrated high recovery rates, often exceeding 70-95% for this compound and its related compounds, making it a reliable preparation strategy. uw.edu.plresearchgate.net

The table below outlines a typical SPE procedure for extracting methylxanthines from urine.

| Step | Reagent/Solvent | Purpose | Source(s) |

| Column Type | C18 (Reversed-Phase) | Retains methylxanthines | spectroscopyonline.comnih.gov |

| Conditioning | 1. Methanol2. Water | Activates the sorbent | spectroscopyonline.com |

| Sample Loading | Acidified urine sample | Adsorption of analytes | uw.edu.pl |

| Washing | Water, potentially with low % organic solvent | Removes polar interferences | researchgate.net |

| Elution | Methanol or Methanol/Acetonitrile mixture | Desorbs and collects analytes | spectroscopyonline.comresearchgate.net |

| Post-Elution | Evaporation and reconstitution | Concentrates sample for analysis | spectroscopyonline.comnih.gov |

Bioassays for Complex Sample Analysis

While instrumental methods like LC-MS are standard for quantifying this compound, bioassays offer a functional approach to detection, particularly in complex samples. A notable example is the development of a microbial bioassay using engineered Escherichia coli strains. nih.gov These strains are designed to be auxotrophic for guanine/xanthine. They carry plasmids with engineered demethylase enzymes that can act on specific methylxanthines. nih.gov

The growth of a specific engineered strain in the presence of a sample containing this compound (a substrate for the corresponding demethylase) would complement the auxotrophy, allowing the bacteria to grow. The amount of growth, typically measured by optical density (OD), can be correlated to the concentration of the methylxanthine. nih.gov This system can use a suite of different strains, each responsive to a different subset of methylxanthines, to deconvolute the concentrations of individual compounds in a mixture. nih.gov

Spectroscopic Methods (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique that can be used for the detection of this compound. Xanthine derivatives exhibit characteristic absorption in the UV region of the electromagnetic spectrum due to π → π* and n → π* electronic transitions within their purine ring structure. researchgate.net

For methylxanthines like caffeine, theophylline, and theobromine, the maximum absorbance (λmax) is typically observed around 270-280 nm. researchgate.netnih.gov While specific λmax values for this compound are not as commonly reported in isolation, its structural similarity to other xanthines means it absorbs in the same region. However, a significant challenge of using UV-Vis spectrophotometry alone is the lack of specificity. acs.org The absorption spectra of different methylxanthines are very similar and overlap significantly, making it difficult to distinguish between them or quantify them individually in a mixture without prior separation. acs.orgresearchgate.net

Therefore, UV-Vis detection is most effectively used as a downstream detector following a separation technique like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov In an HPLC-UV system, the compounds are separated on the column, and the detector measures the absorbance of the eluent at a fixed wavelength (e.g., 275 nm) over time, allowing for the quantification of each separated methylxanthine based on its retention time and peak area. uw.edu.plnih.gov

| Technique | Application for this compound | Limitations | Source(s) |

| UV-Vis Spectrophotometry | Detection based on UV absorbance (approx. 270-280 nm) | Low specificity; overlapping spectra with other methylxanthines. | acs.orgresearchgate.net |

| HPLC with UV-Vis Detection | Quantification following chromatographic separation | Provides specificity through retention time, overcoming spectral overlap. | researchgate.netnih.gov |

Multiomics Approaches in Research

This compound is increasingly being identified as a significant metabolite in multiomics studies, particularly those integrating metabolomics and transcriptomics. These advanced approaches provide a holistic view of how this compound interacts with complex biological systems. frontiersin.orgnih.gov

In the field of oncology, an integrated multiomics study revealed that this compound, identified through metabolomic analysis of cecum contents in mice, can enhance the efficacy of cisplatin (B142131), a chemotherapy drug. nih.govnih.gov The study combined metabolomics with transcriptome analysis to elucidate the mechanism, finding that this compound promotes cisplatin-induced apoptosis (programmed cell death) through a dopamine (B1211576) receptor D1-dependent pathway. nih.govnih.gov This highlights its potential as an adjuvant in cancer therapy.

In plant biology, combined metabolome and transcriptome profiling in the tea plant (Camellia sinensis) has shed light on the complex metabolic network of caffeine. frontiersin.org These studies show that feeding theophylline to tea plant roots leads to an accumulation of this compound, which is then part of a proposed pathway converting it to theobromine and subsequently caffeine. frontiersin.org

Furthermore, in clinical research, targeted metabolomic analysis has identified high levels of this compound as a potential biomarker associated with sarcopenia (muscle loss) in patients with type 2 diabetes. mdpi.com These multiomics studies are crucial for moving beyond simple quantification to understanding the functional roles and metabolic pathways of this compound in health and disease. nih.govmdpi.com

Structure Activity Relationships and Derivative Research

Impact of Methylation Position on Biological Activities

The xanthine (B1682287) molecule, a purine (B94841) base, has several positions where methylation can occur, but for the common biological methylxanthines, the N-1, N-3, and N-7 positions are most significant. nih.gov The presence and placement of these methyl groups fundamentally alter the molecule's chemical properties, which in turn has a significant influence on its physiological activities and metabolic pathways. nih.gov Variations in the number and location of methyl groups are what differentiate the members of the methylxanthine family, leading to their diverse biological effects. nih.gov

3-Methylxanthine (3-MX) is a monomethylxanthine, meaning it has a single methyl group attached to the xanthine ring, specifically at the N-3 position. nih.gov This specific structural feature confers various pharmacological effects. nih.gov Notably, 3-MX can stimulate the central nervous system (CNS), enhancing alertness and attention. nih.govmdpi.com This activity is largely attributed to its role as an antagonist of adenosine (B11128) receptors, where it blocks the inhibitory effects of adenosine on neurons, thereby increasing nerve signal transmission and brain activity. nih.govmdpi.com Furthermore, 3-MX is known to influence lipid metabolism and energy expenditure. mdpi.com

In comparison, other monomethylxanthines exhibit different activities based on their methylation position. 1-Methylxanthine (B19228) (1-MX), for instance, has been shown to enhance the sensitivity of certain human colorectal cancer cells to radiotherapy by inhibiting the repair of DNA double-strand breaks. mdpi.com 7-Methylxanthine (B127787) (7-MX), another key monomethylxanthine, has demonstrated therapeutic effects against myopia in animal studies. mdpi.com This diversity among monomethylxanthines underscores the critical role of the methyl group's specific location on the purine ring in determining the compound's biological function. nih.gov

Comparative Analysis with Other Methylxanthines

A comparative analysis of this compound with more complex methylxanthines, such as the dimethylxanthines theophylline (B1681296) and theobromine (B1682246), and the trimethylxanthine caffeine (B1668208), reveals a clear structure-activity relationship.

| Compound | Chemical Structure | Key Biological Activities |

| This compound | Monomethylxanthine (N-3) | CNS stimulation, influences lipid metabolism. nih.govmdpi.com |

| Theophylline | Dimethylxanthine (1,3-dimethyl) | Potent smooth muscle relaxant (bronchodilator), CNS stimulant. nih.govmdpi.com |

| Theobromine | Dimethylxanthine (3,7-dimethyl) | Mild CNS stimulant, potent cardiac stimulant, diuretic. nih.govubi.pt |

| Caffeine | Trimethylxanthine (1,3,7-trimethyl) | Potent CNS stimulant, respiratory system stimulant. nih.govubi.pt |

Theophylline (1,3-dimethylxanthine) has methyl groups at the N-1 and N-3 positions. nih.govmdpi.com This structure makes it a particularly effective smooth muscle relaxant, leading to its primary use as a bronchodilator for respiratory diseases. nih.govmdpi.com While it also stimulates the CNS, its bronchodilatory effect is more pronounced compared to other methylxanthines. nih.gov

Theobromine (3,7-dimethylxanthine) is generally less pharmacologically active than caffeine or theophylline in terms of CNS stimulation. nih.gov However, it is a potent cardiac stimulant and was historically used as a dilator of coronary arteries. nih.gov

Caffeine (1,3,7-trimethylxanthine) is the most widely known methylxanthine. nih.gov Its three methyl groups contribute to its lipophilic character, allowing it to easily cross the blood-brain barrier, which substantiates its potent effects as a CNS stimulant. nih.gov

The relative potencies of these compounds vary depending on the physiological effect being measured. nih.gov Theophylline is generally more effective than caffeine for smooth muscle relaxation and cardiac stimulation. nih.gov This demonstrates that the specific pattern of methylation on the xanthine core is a key determinant of the resulting pharmacological profile. nih.gov this compound, as a metabolite of theophylline and caffeine, shares the foundational activity of CNS stimulation but lacks the potency and specific secondary effects conferred by additional methyl groups. nih.govubi.pt

Rational Design and Synthesis of Novel Methylxanthine Analogues

The well-defined structure-activity relationships of methylxanthines make their scaffold an attractive starting point for the rational design and synthesis of new therapeutic agents. nih.gov By modifying the xanthine core, researchers aim to create novel analogues with improved potency, selectivity for specific biological targets, and potentially fewer side effects. nih.gov

Key strategies in the design of novel methylxanthine analogues include:

Modification of N-substituents: Replacing the methyl groups at the N-1, N-3, and N-7 positions with other alkyl or functional groups can significantly alter the compound's affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3) or its inhibitory action on phosphodiesterases. nih.gov For example, replacing the 1-methyl group of caffeine with a propyl group enhances potency at the A2 receptor. nih.gov

Substitution at the C-8 position: Introducing various aryl or heteroaryl groups at the C-8 position of the purine ring is a common strategy to develop potent and selective inhibitors of specific enzymes or receptors. nih.gov

Introduction of functional moieties: Incorporating specific chemical fragments, such as a propargylamine (B41283) group, has been used to design multi-target ligands for neurodegenerative disorders. nih.gov

Recent research has led to the synthesis of numerous methylxanthine derivatives. For instance, novel derivatives of caffeine, theobromine, and theophylline have been synthesized to act as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of neurodegenerative diseases. nih.gov Synthetic approaches often involve multi-step reactions, such as Suzuki-Miyaura cross-coupling or copper-catalyzed click chemistry, to build complex molecules on the xanthine framework. nih.govhep.com.cn Through these targeted modifications, derivatives have been created that exhibit significantly more potent inhibitory activity against AChE than the parent compounds like caffeine. nih.gov The development of these novel analogues highlights the versatility of the methylxanthine structure as a template for creating new bioactive agents. nih.govnih.gov

Future Directions in 3 Methylxanthine Research

Elucidation of Novel Molecular Pathways and Targets

Future research is poised to move beyond the well-established role of methylxanthines as general adenosine (B11128) receptor antagonists and phosphodiesterase inhibitors to uncover more specific and novel molecular targets for 3-methylxanthine. mdpi.commdpi.com This exploration is critical for understanding its precise biological functions and for the development of targeted therapeutic strategies.

One of the most promising new areas of investigation is the role of this compound in cancer biology. A recent study has identified a novel pathway where this compound enhances cisplatin-induced apoptosis in ovarian cancer cells. asm.orgnih.gov This effect is mediated through the dopamine (B1211576) receptor D1 (DRD1) . asm.orgnih.gov The binding of this compound to DRD1 is thought to trigger downstream signaling events, likely involving the cyclic AMP (cAMP) signaling pathway , which ultimately leads to programmed cell death. nih.gov The general activation of the cAMP/PKA pathway is known to regulate fundamental cellular processes like cell differentiation and osteoclastogenesis. nih.gov This discovery of the this compound-DRD1 axis represents a significant shift, suggesting that its effects are not limited to the traditional targets of methylxanthines and opening up a new field of inquiry into its role in neurotransmitter receptor modulation in the context of cancer. asm.orgnih.gov

Further research will likely focus on:

Mapping the full downstream cascade of the DRD1 signaling pathway initiated by this compound in cancer cells.

Investigating the interaction of this compound with other G-protein coupled receptors , including other dopamine receptor subtypes and adenosine receptors, to determine its binding affinity and selectivity. mdpi.com

Exploring its impact on other signaling pathways implicated in cell proliferation, survival, and inflammation, such as those involving neuroprotective and anti-inflammatory mechanisms. mdpi.com

Translational Potential in Therapeutic Development

The identification of novel molecular targets for this compound has significant implications for its translational potential in developing new therapies. mdpi.com The most immediate potential lies in its application as an adjuvant in cancer treatment. asm.orgnih.gov

Research has demonstrated that this compound can significantly enhance the efficacy of platinum-based chemotherapy drugs like cisplatin (B142131). asm.orgnih.gov In preclinical mouse models of ovarian cancer, the combination of this compound and cisplatin led to a greater reduction in tumor burden compared to cisplatin alone. nih.gov This suggests that this compound could be used to sensitize tumors to existing chemotherapeutic agents, potentially allowing for lower, less toxic doses or overcoming drug resistance. asm.orgnih.gov Importantly, these studies also indicated that this compound was well-tolerated in the animal models, showing no discernible toxicological effects on major organs. nih.gov

The prospective utility of this compound as a supplementary component in cancer treatment is a key area for future clinical investigation. nih.gov While methylxanthines like theophylline (B1681296) are used in the management of respiratory diseases, the specific therapeutic applications of this compound are still being explored. numberanalytics.comnumberanalytics.comactx.edu Future translational research will need to bridge the gap from preclinical findings to human clinical trials. This will involve:

Phase I clinical trials to establish the safety, tolerability, and pharmacokinetic profile of this compound in human subjects.

Combination therapy trials to evaluate the synergistic effects of this compound with standard-of-care chemotherapies for various cancers. hra.nhs.uk

Development of novel derivatives of this compound to improve its pharmacological properties, such as enhanced potency, selectivity, and bioavailability. nih.gov

Advancements in Biosynthetic Engineering and Production Optimization

While this compound can be produced via chemical synthesis, these methods are often complex and environmentally unsatisfactory. nih.gov A significant area of future research, therefore, lies in the advancement of biosynthetic production methods using metabolically engineered microorganisms. nih.gov This bio-based approach offers a more sustainable and potentially cost-effective alternative for producing high-purity this compound. nih.govresearchgate.net

Current research has successfully demonstrated the production of this compound using two main strategies:

Conversion from Theophylline: Genetically engineered Escherichia coli strains have been developed to convert theophylline (1,3-dimethylxanthine) into this compound. nih.govresearchgate.net This is achieved by introducing genes encoding for N-demethylase enzymes, such as ndmA and ndmD from the bacterium Pseudomonas putida. nih.govnih.gov The NdmA enzyme specifically removes the methyl group at the N1 position of theophylline. nih.gov

Conversion from Theobromine (B1682246): Fungi, particularly strains of Aspergillus sydowii isolated from Pu-erh tea, have shown the ability to convert theobromine (3,7-dimethylxanthine) into this compound through N-demethylation at the N-7 position. researchgate.netnih.govnih.gov

Significant progress has been made in optimizing these biosynthetic processes. For instance, studies have shown that adjusting culture conditions, such as maintaining a pH of 5 and supplementing the medium with ferrous ions (Fe2+), can significantly promote the production of this compound by A. sydowii. nih.gov In engineered E. coli, increasing the gene dosage of the N-demethylase enzymes has led to higher yields. nih.gov

Table 1: Research Findings in Biosynthetic Production of this compound

| Organism | Precursor Substrate | Key Enzymes/Genes | Production Yield | Reference |

|---|---|---|---|---|

| Escherichia coli (strain pDdA) | Theophylline | N-demethylase (ndmA, ndmD) |

135 mg/L (0.81 mM) from 1 mM theophylline | nih.gov |

| Aspergillus sydowii (strain PT-2) | Theobromine | N-demethylase | 177.12 ± 14.06 mg/L from 300 mg/L theobromine | nih.govnih.gov |

| Engineered E. coli | Theophylline | N-demethylase (ndmA, ndmD) |

22.96 ± 0.81 mM | nih.gov |

Future research in this area will focus on several key objectives to make microbial production of this compound commercially viable:

Strain Improvement: Further genetic engineering of microbial strains to enhance enzyme activity and substrate specificity, thereby increasing conversion efficiency and minimizing the production of byproducts like 1-methylxanthine (B19228). nih.gov

Process Optimization: Scaling up production from laboratory-scale batches to large-scale fermenters, while optimizing parameters such as nutrient feeds, aeration, and temperature to maximize yield. nih.govuiowa.edu

Downstream Processing: Creating efficient and scalable methods for the separation and purification of this compound from the fermentation broth to achieve high purity suitable for pharmaceutical applications. nih.govresearchgate.net

By pursuing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple metabolite into a valuable compound for therapeutic innovation and industrial biotechnology.

Q & A

Q. What are the most reliable experimental protocols for synthesizing 3-methylxanthine derivatives, and how can their purity be validated?

Methodological Answer : Synthesis of this compound derivatives typically involves condensation reactions with heterocyclic synthons like 1,2,4-triazole or hydrazine derivatives under reflux conditions (e.g., dioxane/water mixtures) . Key steps include:

- Reaction Optimization : Adjusting solvent ratios (e.g., dioxane:H₂O) and temperature (80–100°C) to maximize yield.

- Purity Validation : Use HPLC with UV detection (λ = 254–280 nm) for quantification, supplemented by elemental analysis (C, H, N) to confirm stoichiometry. For novel compounds, provide NMR and LC-MS spectra to verify structural integrity .

- Known Compounds : Cross-reference melting points and spectral data with prior literature to confirm identity .